molecular formula C14H12N4O3 B1392551 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1242864-16-9

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1392551
M. Wt: 284.27 g/mol
InChI Key: OHVKVGQIGVWEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” are not explicitly provided in the available resources .

Scientific Research Applications

Molecular Structure and Crystallography

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione exhibits unique molecular and crystal structures. Trilleras et al. (2009) noted that molecules of this compound are linked by paired C-H...O hydrogen bonds forming dimers, which are then connected into chains by a single pi-pi stacking interaction. This structural behavior is significant in understanding the compound's properties in various applications (Trilleras et al., 2009).

Synthesis and Reactivity

The compound demonstrates interesting reactivity, useful for synthesizing various derivatives. Gulevskaya et al. (1994) explored its reactions with alkylamides, resulting in different amino derivatives. This reactivity is essential for the development of new compounds with potential applications in various fields (Gulevskaya et al., 1994).

Pharmaceutical Chemistry

In pharmaceutical chemistry, similar compounds exhibit antibacterial and fungicidal activity, as well as antiallergic properties. Osyanin et al. (2014) described the synthesis of related naphthoand benzopyranopyrimidines, highlighting their importance in medicinal chemistry. This suggests potential exploration of 7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in similar applications (Osyanin et al., 2014).

Biochemical Applications

The compound's derivatives have been used in biochemical applications. For instance, Shin and Tor (2011) synthesized a bifacial nucleoside derived from a similar compound, which mimicked both T and A in DNA, forming stable duplexes. This highlights its potential use in genetic research and biotechnology (Shin & Tor, 2011).

Synthetic Pathways and Transformations

Girreser et al. (2004) described the synthesis of dihydropyridopyrimidine derivatives, demonstrating the compound's versatility in forming various structurally complex molecules. This has implications for its use in synthetic organic chemistry and drug design (Girreser et al., 2004).

properties

IUPAC Name

7-(4-methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c1-18-12-10(13(19)17-14(18)20)7-15-11(16-12)8-3-5-9(21-2)6-4-8/h3-7H,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVKVGQIGVWEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)NC1=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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